3-Bromo-2,4-difluorobenzotrifluoride
Overview
Description
3-Bromo-2,4-difluorobenzotrifluoride is a chemical compound with the molecular formula C7H2BrF5. It is a derivative of benzotrifluoride, where the benzene ring is substituted with bromine and fluorine atoms. This compound is used in various chemical reactions and has applications in different fields of scientific research .
Mechanism of Action
Target of Action
The primary targets of 3-Bromo-2,4-difluorobenzotrifluoride are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
As a halogenated aromatic compound, it may interact with various biological molecules through halogen bonding, pi-pi stacking, or other non-covalent interactions .
Biochemical Pathways
Given the compound’s structure, it may potentially influence pathways involving aromatic compounds or halogenated molecules .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a small, lipophilic molecule, it may be well-absorbed and distributed throughout the body. Its metabolism and excretion would likely involve the liver and kidneys, respectively .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,4-difluorobenzotrifluoride typically involves the bromination and fluorination of benzotrifluoride derivatives. One common method includes the reaction of 2,4-difluorobenzotrifluoride with bromine in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired substitution occurs .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,4-difluorobenzotrifluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzotrifluoride derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
3-Bromo-2,4-difluorobenzotrifluoride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3,5-difluorobenzotrifluoride
- 4-Bromo-2,6-difluorobenzotrifluoride
- 3-Bromo-4-fluorobenzotrifluoride
Uniqueness
3-Bromo-2,4-difluorobenzotrifluoride is unique due to its specific substitution pattern on the benzene ring. This unique arrangement of bromine and fluorine atoms imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-bromo-1,3-difluoro-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF5/c8-5-4(9)2-1-3(6(5)10)7(11,12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POKCXYBEECQWEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1805023-67-9 | |
Record name | 3-Bromo-2,4-difluorobenzotrifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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